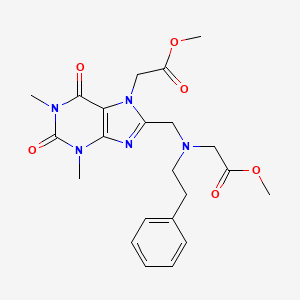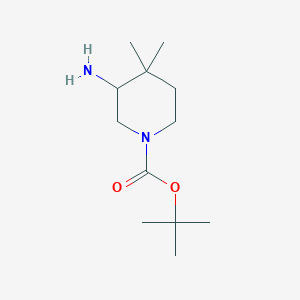![molecular formula C12H17FN2O4S B2571700 3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418726-10-8](/img/structure/B2571700.png)
3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1978 and has been widely used for several decades.
Wirkmechanismus
Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the activity of COX-2, Diflunisal reduces the production of prostaglandins and therefore reduces pain and inflammation.
Biochemical and Physiological Effects
Diflunisal has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. Diflunisal has also been shown to reduce the production of cytokines, which are involved in the immune response. Additionally, Diflunisal has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diflunisal in lab experiments is its selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, Diflunisal has been shown to have a long half-life, which makes it useful for studying the long-term effects of COX-2 inhibition.
One limitation of using Diflunisal in lab experiments is its potential for off-target effects. While Diflunisal is a selective COX-2 inhibitor, it may also inhibit other enzymes that are involved in inflammation and pain. Additionally, Diflunisal has been shown to have some toxic effects, particularly at high doses.
Zukünftige Richtungen
There are several future directions for the study of Diflunisal. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects. Another area of research is the study of the long-term effects of COX-2 inhibition, particularly in the context of chronic inflammatory diseases. Additionally, there is a need for more research on the toxic effects of Diflunisal, particularly at high doses. Overall, the study of Diflunisal has the potential to lead to the development of new treatments for inflammatory diseases and to improve our understanding of the role of COX-2 in pain and inflammation.
Synthesemethoden
The synthesis of Diflunisal involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with diisopropylamine to form 3-(diisopropylcarbamoyl)-5-fluoropyridine-2-sulfonamide. This intermediate is then reacted with sodium hydroxide to yield Diflunisal. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. Diflunisal is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme that is responsible for inflammation. This makes Diflunisal an attractive candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-8(2)15(9(3)4)12(16)10-5-11(7-14-6-10)19-20(13,17)18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELNOCLHHBACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)

![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2571629.png)

![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)